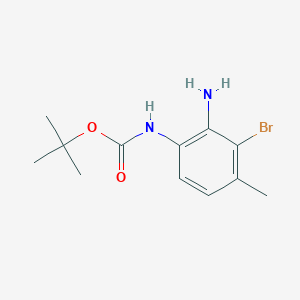

(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-7-5-6-8(10(14)9(7)13)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAREGZGZATZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Bromo-4-methylaniline

The starting material, 3-bromo-4-methylaniline (CAS 7745-91-7), undergoes nitration to install a nitro group at position 2. The amino group’s strong ortho/para-directing effect ensures preferential nitration at the ortho position relative to the amine.

Procedure :

3-Bromo-4-methylaniline is dissolved in concentrated sulfuric acid at 0°C, followed by dropwise addition of fuming nitric acid. The reaction is stirred for 4 hours at 0°C, yielding 2-nitro-3-bromo-4-methylaniline as a yellow solid.

Key Data :

Reduction of Nitro to Amino Group

The nitro group in 2-nitro-3-bromo-4-methylaniline is reduced to an amine using hydrazine hydrate in methanol, a method adapted from tert-butyl 2-amino-4-bromophenylcarbamate synthesis.

Procedure :

2-Nitro-3-bromo-4-methylaniline is refluxed with hydrazine hydrate (5 equiv.) in methanol for 6 hours. The reaction mixture is cooled, filtered, and concentrated to afford 2-amino-3-bromo-4-methylaniline as a pale-brown solid.

Key Data :

Boc Protection of the Primary Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, a standard protocol for carbamate formation.

Procedure :

2-Amino-3-bromo-4-methylaniline is dissolved in dichloromethane (DCM) with triethylamine (1.5 equiv.). Boc anhydride (1.3 equiv.) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 hours. The product is purified via column chromatography (30% ethyl acetate in hexane).

Key Data :

-

Characterization : -NMR (400 MHz, DMSO-): δ 9.15 (s, 1H, NH), 7.56 (d, , 1H), 7.32 (d, , 1H), 2.38 (s, 3H, CH), 1.48 (s, 9H, C(CH)).

Optimization of Reaction Conditions

Nitration Regioselectivity

The ortho-directing effect of the amino group in 3-bromo-4-methylaniline ensures >90% regioselectivity for nitration at position 2. Competing para-nitration is suppressed due to steric hindrance from the methyl group at position 4.

Reductive Efficiency

Hydrazine-mediated reduction avoids over-reduction side reactions observed with catalytic hydrogenation. Methanol as a solvent enhances solubility and reaction homogeneity.

Boc Protection Kinetics

Triethylamine scavenges HCl generated during carbamate formation, preventing protonation of the amine and ensuring high conversion rates. Excess Boc anhydride (1.3 equiv.) drives the reaction to completion within 2 hours.

Analytical Validation

Spectral Data Comparison

| Intermediate | IR (cm) | -NMR (δ, ppm) |

|---|---|---|

| 2-Nitro-3-bromo-4-methylaniline | 1520 (NO) | 8.21 (s, 1H), 7.89 (d, 1H), 2.42 (s) |

| 2-Amino-3-bromo-4-methylaniline | 3450 (NH) | 6.95 (d, 1H), 6.78 (d, 1H), 2.35 (s) |

| Target compound | 1695 (C=O) | 9.15 (s, 1H), 1.48 (s, 9H) |

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product. Residual solvents (DCM, methanol) are below ICH limits (<0.1%).

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities with minimal modifications:

-

Nitration : Batch processing in jacketed reactors with controlled cooling.

-

Reduction : Continuous flow systems to manage exothermicity.

-

Boc Protection : Solvent recovery via distillation reduces costs.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate (Boc) Group

The Boc protecting group on the aromatic amine can be removed under acidic conditions or heat, regenerating the free amine.

-

Reagents/Conditions :

-

Example Reaction :

-

Applications :

The free amine can undergo further functionalization (e.g., acylation, sulfonylation) or participate in coupling reactions.

Bromine Substitution Reactions

The bromine atom at position 3 enables cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling

-

Reagents/Conditions :

-

Example Reaction :

Buchwald-Hartwig Amination

-

Reagents/Conditions :

-

Example Reaction :

Functionalization of the Aromatic Amine

After Boc deprotection, the free amine undergoes typical aryl amine reactions:

Orthogonal Deprotection in Multifunctional Systems

If additional protecting groups are present (e.g., Fmoc or Cbz), the Boc group can be selectively removed under acidic conditions without affecting other groups .

Key Data Table: Reaction Conditions and Outcomes

Scientific Research Applications

Medicinal Chemistry

Anticholinesterase Activity

Carbamates are known for their role as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance neurotransmission and has implications in treating neurodegenerative diseases such as Alzheimer's. The specific compound may serve as a lead for developing new drugs targeting cholinergic dysfunctions .

Anti-inflammatory Properties

Recent studies have indicated that derivatives of carbamates exhibit anti-inflammatory activity. For instance, related compounds have been synthesized and tested for their ability to inhibit inflammation in vivo, showing promising results comparable to established anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in inflammatory disorders.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important intermediate in organic synthesis due to its reactivity. It can undergo various chemical transformations, including substitution reactions where the bromine atom can be replaced by other nucleophiles. Such transformations are crucial for synthesizing more complex organic molecules .

Synthesis of Other Carbamates

(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can be utilized to synthesize other carbamate derivatives through reactions with different carboxylic acids or amines. This versatility makes it a valuable reagent in the development of new chemical entities with potential biological activity .

Agricultural Applications

Pesticides and Herbicides

Carbamates are widely used in agriculture as pesticides and herbicides due to their ability to inhibit key enzymes in pests and weeds. The unique structure of this compound may enhance its efficacy as a pesticide by improving its binding affinity to target enzymes in pests.

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A series of related compounds were synthesized from carbamates similar to this compound. These compounds were evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results demonstrated significant inhibition of inflammation, suggesting that modifications to the carbamate structure could lead to enhanced therapeutic agents .

Case Study 2: Inhibition of Acetylcholinesterase

Research has shown that compounds with similar structures to this compound effectively inhibit acetylcholinesterase activity in vitro. This finding supports the potential use of this compound in developing treatments for conditions characterized by cholinergic deficits .

Mechanism of Action

The mechanism of action of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. For example, if used as an acetylcholinesterase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmission.

Comparison with Similar Compounds

4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester

- Structure : Contains a fluorinated phenyl ring, a piperidine-benzyl group, and tert-butyl carbamate.

- The piperidine-benzyl moiety introduces a heterocyclic amine, expanding applications in medicinal chemistry (e.g., kinase inhibitors).

- Synthesis : Utilizes Suzuki coupling (similar to intermediates in ), but the target compound’s bromo group may require adjusted coupling conditions due to steric hindrance from adjacent substituents .

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine (CAS 209959-33-1)

- Structure: Pyrimidine ring with bis-tert-butoxycarbonyl (Boc)-protected amino and bromo groups.

- Key Differences :

- The pyrimidine core (vs. phenyl) reduces aromatic stability but increases hydrogen-bonding capacity for nucleic acid-targeting applications.

- Dual Boc protection complicates deprotection steps compared to the single Boc group in the target compound.

[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester (CAS 2504201-93-6)

- Structure: Cyclopropane-linked phenoxymethyl group with bromo and methyl substituents.

- Key Differences :

tert-butyl((2S,3S)-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)-4-(dimethylamino)-1,4-dioxobutan-2-yl)carbamate

- Structure: Branched chain with difluoropyrrolidine, bromophenyl, and dimethylamino groups.

- Key Differences: The complex structure (molecular weight: 504.37 g/mol) suggests applications in protease inhibitors, unlike the simpler target compound. Difluoropyrrolidine and dimethylamino groups introduce polarity and hydrogen-bonding capacity, contrasting with the target’s hydrophobic methyl group .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Phenyl | 2-NH₂, 3-Br, 4-CH₃, Boc | ~299.17 | Synthetic intermediate |

| 4-Fluoro-3-((piperidin-4-yl-benzyl)-Boc ester | Phenyl | 4-F, piperidine-benzyl, Boc | ~388.40 (estimated) | Kinase inhibitor precursor |

| 2-[Bis(Boc)amino]-5-bromopyrimidine | Pyrimidine | 5-Br, Bis-Boc | 367.22 | Nucleoside analog synthesis |

| [1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-Boc ester | Cyclopropane | 4-Br, 2-CH₃, phenoxymethyl, Boc | 356.25 | Rigid scaffold for drug design |

| Difluoropyrrolidine-containing Boc ester | Branched chain | 4-BrC₆H₄, difluoropyrrolidine, Boc | 504.37 | Protease inhibitor candidate |

Research Findings and Implications

Biological Activity

(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its diverse biological activities. The presence of bromine and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with carbamate structures often act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission.

- Receptor Interaction : The compound may interact with specific receptors in the body, potentially modulating signaling pathways associated with inflammation or pain.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related carbamate derivatives:

Case Studies

- Antichlamydial Activity : A study investigated the effects of carbamate derivatives on Chlamydia infections. While specific data on this compound was not provided, related compounds showed significant reductions in chlamydial inclusion numbers, indicating potential for development as antichlamydial agents .

- Neuroprotective Effects : Research has indicated that certain carbamate derivatives exhibit neuroprotective properties by inhibiting AChE, thereby increasing acetylcholine levels in synapses. This mechanism is crucial for treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with halogenated aromatic systems?

- Methodological Answer : Tert-butyl carbamates are typically synthesized via carbamate protection of primary or secondary amines using di-tert-butyl dicarbonate (Boc anhydride). For halogenated derivatives, coupling reactions (e.g., Suzuki-Miyaura) are often employed to introduce bromo substituents. For example, Suzuki coupling of boronic acids with halogenated intermediates can achieve regioselective functionalization . Post-functionalization, Boc protection is applied under mild basic conditions (e.g., DIPEA in DCM) to avoid dehalogenation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy :

- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in 1H; ~28 ppm in 13C) and aromatic protons (δ 6.5–7.5 ppm). Bromine substituents cause deshielding in adjacent protons .

- Mass Spectrometry (MS) : Look for [M+H]+ or [M+Na]+ peaks. Fragmentation patterns should align with tert-butyl loss (-56 Da) and bromine isotopic signatures .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light, as bromoaromatics may undergo photodecomposition. Use amber vials and desiccants to mitigate moisture .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the aromatic ring be addressed?

- Methodological Answer : Direct bromination of methyl-substituted aromatics often leads to para/ortho competition. To favor 3-bromo substitution:

- Use Lewis acids (e.g., FeBr3) to direct electrophilic bromination .

- Alternatively, employ directed ortho-metalation (DoM) with directing groups (e.g., amides) followed by quenching with bromine sources .

- Monitor reaction progress with LC-MS to identify byproducts like dibromo impurities .

Q. What strategies mitigate Boc deprotection during multi-step syntheses involving reactive intermediates?

- Methodological Answer :

- Protection Compatibility : Avoid strong acids (e.g., TFA) in downstream steps. Use orthogonal protecting groups (e.g., Fmoc) for amines.

- Mild Conditions : For Boc removal, use catalytic HCl in dioxane instead of harsh acidic conditions .

- Kinetic Monitoring : Track deprotection via in-situ FTIR (loss of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. How can the compound’s reactivity in nucleophilic aromatic substitution (SNAr) be exploited for functionalization?

- Methodological Answer : The bromo substituent enables SNAr reactions under basic conditions. For example:

- React with amines (e.g., piperazine) in DMF at 80°C to install secondary amines .

- Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation. Optimize ligand choice (e.g., XPhos) to enhance yields .

Q. What analytical methods resolve spectral overlaps in NMR for structurally similar intermediates?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Correlate aromatic protons with quaternary carbons to distinguish between regioisomers.

- Deuterium Exchange : Identify exchangeable protons (e.g., NH in carbamate) using D2O .

- Variable Temperature NMR : Reduce signal broadening caused by rotational hindrance in tert-butyl groups .

Contradictions and Considerations

- Synthetic Yield Variability : Evidence reports ~72% yields for Boc-protected analogs, while highlights challenges in Suzuki coupling efficiency. Researchers should optimize catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) and reaction time .

- Ecotoxicity Data Gaps : Limited ecotoxicological data exist for brominated carbamates. Preliminary assessments using algal toxicity assays (e.g., OECD 201) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.